molecular formula C9H7NOS3 B2652226 (5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one CAS No. 1452310-46-1

(5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one

Cat. No.: B2652226
CAS No.: 1452310-46-1
M. Wt: 241.34
InChI Key: ZULTYRGYZCNJJU-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(5-Methylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazolone derivative featuring a 5-methylthiophene-substituted arylidene group and a sulfhydryl (-SH) moiety at position 2 of the thiazole ring. This compound belongs to a class of molecules known for their structural versatility and biological relevance, particularly as kinase inhibitors or antimicrobial agents . Its Z-configuration at the exocyclic double bond is critical for maintaining stereochemical integrity, which influences both physicochemical properties and biological activity. The compound’s synthesis typically involves Knoevenagel condensation or microwave-assisted reactions, as seen in structurally related analogs .

Properties

IUPAC Name

(5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS3/c1-5-2-3-6(13-5)4-7-8(11)10-9(12)14-7/h2-4H,1H3,(H,10,11,12)/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULTYRGYZCNJJU-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminothiophenol and 2-bromo-5-methylthiophene.

    Formation of Thiazole Ring: The thiazole ring can be formed through a cyclization reaction involving 2-aminothiophenol and a suitable carbonyl compound, such as α-haloketones.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using 2-bromo-5-methylthiophene.

    Final Steps: The final step involves the formation of the methylene bridge between the thiazole and thiophene rings, typically through a Wittig or Horner-Wadsworth-Emmons reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions can target the double bonds within the rings or the methylene bridge.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions adjacent to the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium/Grignard reagents (for nucleophilic substitution) are common.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole or thiophene derivatives.

    Substitution: Various substituted thiazole or thiophene derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives exhibit notable antimicrobial activity. For instance, related compounds have been tested against various bacterial strains and fungi. The compound shows promising antifungal activity comparable to established antifungal agents like ketoconazole.

CompoundActivity TypeIC50 (µg/mL)
This compoundAntifungalTBD

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer effects. The compound has demonstrated potential in inhibiting the proliferation of various cancer cell lines. Research indicates that structural modifications in similar thiazole compounds can lead to significant cytotoxicity against human cancer cells.

Cell LineCompoundIC50 (µM)
A431TBDTBD
U251TBDTBD

Study on Protein Kinase Inhibition

A significant study investigated the synthesis of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones for their inhibitory effects on protein kinases such as DYRK1A and GSK3α/β. Among the synthesized compounds, some exhibited nanomolar inhibition levels against DYRK1A, indicating their potential as therapeutic agents in treating neurological disorders.

Anticancer Activity Assessment

Another case study evaluated the anticancer properties of thiazole derivatives against various tumor cell lines. The study reported significant cytotoxicity with IC50 values often in the low micromolar range, highlighting the efficacy of these compounds in cancer treatment.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. Its sulfur-containing rings can form strong interactions with metal ions, which are often crucial for the activity of enzymes and other proteins. This can lead to inhibition of enzyme activity or disruption of protein function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which are essential in many biological pathways.

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues
Compound Name Core Structure Arylidene Substituent Position 2 Substituent Melting Point (°C) Key Biological Activity (IC50/Ki) Reference
(5Z)-5-[(5-Methylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one Thiazol-4(5H)-one 5-Methylthiophen-2-yl -SH 232–234 Not reported
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) Thiazolidin-4-one 4-Hydroxybenzylidene -S- 222–224 DYRK1A inhibition: 0.028 µM
(5Z)-5-(2-Methoxybenzylidene)-2-thioxothiazolidin-4-one Thiazolidin-4-one 2-Methoxybenzylidene -S- Not reported Metal chelation (Ag, Hg, Cu)
(5Z)-5-(4-Hydroxy-3,5-dimethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one Thiazol-4(5H)-one 4-Hydroxy-3,5-dimethoxybenzylidene -SH Not reported CDGSH protein inhibition: IC50 = 4470 µM; Ki = 191 µM
(5Z)-5-(Benzo[1,3]dioxol-5-ylmethylene)-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s) Thiazol-4(5H)-one Benzo[1,3]dioxol-5-ylmethylene -NH(pyridin-2-yl) >260 DYRK1A inhibition: 0.033 µM

Key Observations :

  • Arylidene Substituent : The 5-methylthiophene group in the target compound introduces sulfur-based aromaticity, which contrasts with oxygen-containing arylidene groups (e.g., 4-hydroxybenzylidene or methoxy-substituted analogs). This substitution may enhance lipophilicity and alter π-π stacking interactions in biological targets .
  • Position 2 Substituent: The sulfhydryl (-SH) group in the target compound differs from thioxo (-S-) or amino (-NH-) substituents in analogs.

Example :

  • Synthesis of (5Z)-5-(3,4-dimethoxybenzylidene)-2-(thiomorpholin-1-yl)-1,3-thiazol-4(5H)-one (5h) involved microwave irradiation (80°C, 30 min) with 78% yield, highlighting the efficiency of modern methods .
Physicochemical Properties
  • Melting Points : The target compound (232–234°C) has a lower melting point than dihydrobenzofuran or benzodioxin-containing analogs (222–259°C), likely due to reduced crystallinity from the thiophene ring .
  • Solubility : Thiophene derivatives may exhibit better lipid solubility compared to polar hydroxy/methoxy analogs, impacting bioavailability .

Biological Activity

(5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article examines the biological activity of this specific compound through a review of recent studies and findings.

Structure and Properties

The compound features a thiazole ring substituted with a methylthiophenyl group, which may enhance its interaction with biological targets. The structural formula can be represented as follows:

C11H10N2S2\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{S}_{2}

Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to thiazoles have been tested against various bacterial strains and fungi. The compound this compound demonstrates promising antifungal activity comparable to established antifungal agents like ketoconazole .

CompoundActivity TypeIC50 (µg/mL)
This compoundAntifungalTBD

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer effects. The compound has shown potential in inhibiting the proliferation of various cancer cell lines. For example, structural modifications in similar thiazole compounds have resulted in significant cytotoxicity against human cancer cells, with IC50 values often in the low micromolar range .

Cell LineCompoundIC50 (µM)
A431TBDTBD
U251TBDTBD

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Thiazole derivatives are known to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. The inhibitory activity of thiazole compounds can vary significantly based on their structural modifications. For instance, certain analogs have demonstrated IC50 values as low as 0.07 µM against 11β-HSD1 .

Case Studies

Several studies highlight the biological activity of thiazole derivatives:

  • Antitumor Activity : A study reported the synthesis of various thiazole derivatives that displayed significant antitumor activity against several cancer cell lines, demonstrating the importance of substituents on the thiazole ring for enhancing activity .
  • Antimicrobial Studies : Research involving the synthesis of 5-benzylidenethiazolidinones showed that modifications could lead to enhanced antifungal properties compared to traditional agents like ketoconazole .
  • Enzyme Inhibition : A recent investigation into novel thiazole derivatives indicated that specific modifications could lead to selective inhibition of 11β-HSD1, suggesting potential therapeutic applications in treating metabolic syndromes .

Q & A

Q. What are the most reliable synthetic pathways for (5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one?

Methodological Answer: The compound can be synthesized via a multi-step condensation and cyclization strategy. For example:

  • Step 1: React 5-methylthiophene-2-carbaldehyde with thiosemicarbazide in acetic acid/DMF under reflux to form a Schiff base intermediate.
  • Step 2: Cyclize the intermediate with chloroacetic acid and sodium acetate to form the thiazolidinone core.
  • Step 3: Introduce the sulfanyl group via nucleophilic substitution or oxidation-reduction reactions.
    Key parameters include temperature control (70–100°C), reaction time (2–4 hours), and stoichiometric ratios (1:1.2 for aldehyde to thiosemicarbazide) .
    Validation: Confirm purity via HPLC (>95%) and structural fidelity via ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) and FT-IR (C=S stretch at ~1200 cm⁻¹) .

Q. How can researchers differentiate stereoisomers or tautomeric forms of this compound?

Methodological Answer: The (Z)-configuration at the methylidene position is critical for bioactivity. To confirm stereochemistry:

  • Use X-ray crystallography to resolve the crystal structure, as demonstrated for analogous thiazolidinone derivatives (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one) .
  • Employ NOESY NMR to detect spatial proximity between the methylthiophen proton and the thiazole ring.
  • Monitor tautomeric equilibria (e.g., thione-thiol) via UV-Vis spectroscopy (λmax shifts at 280–320 nm) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., methylthiophen protons at δ 2.4–2.6 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₈N₂OS₂, calculated [M+H]⁺ 237.0215 vs. observed 237.0219) .
  • X-ray photoelectron spectroscopy (XPS) : Validate sulfur oxidation states (S 2p binding energy ~163–165 eV for thiolate) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions may arise due to impurities, stereochemical variations, or assay conditions. To address this:

  • Reproduce synthesis : Strictly follow protocols from peer-reviewed studies (e.g., Shahwar et al., 2012) .
  • Validate bioactivity : Use orthogonal assays (e.g., enzyme inhibition + cell viability) and include positive controls (e.g., known thiazolidinone inhibitors).
  • Control variables : Test under standardized conditions (pH 7.4, 37°C, serum-free media) to minimize confounding factors .

Q. What strategies optimize the compound’s stability during in vitro assays?

Methodological Answer:

  • Solvent selection : Use DMSO (≤0.1% v/v) to prevent aggregation.
  • Light sensitivity : Store solutions in amber vials to avoid photodegradation of the conjugated methylidene group.
  • Temperature : Conduct assays at 4°C if degradation occurs rapidly (t₁/₂ < 2 hours) .

Q. How does the methylthiophen substituent influence binding to biological targets?

Methodological Answer: The 5-methylthiophen-2-yl group enhances hydrophobicity and π-π stacking with aromatic residues in enzyme active sites.

  • Docking studies : Use AutoDock Vina to model interactions with targets like tyrosinase or cyclooxygenase-2 (COX-2).
  • SAR analysis : Compare with analogs lacking the methyl group (e.g., reduced IC₅₀ from 12 μM to >50 μM in COX-2 inhibition) .

Q. What experimental designs are suitable for investigating structure-activity relationships (SAR)?

Methodological Answer:

  • Fragment-based design : Synthesize derivatives with modifications to the thiophen (e.g., halogenation) or thiazole ring (e.g., N-methylation).
  • Statistical optimization : Apply a Box-Behnken design to vary substituent positions and assess bioactivity (e.g., 3² factorial design for methyl and sulfanyl groups) .
  • Crystallographic data : Resolve protein-ligand complexes to identify critical hydrogen bonds (e.g., thiazole C=O with Arg120 in COX-2) .

Q. How can researchers address low yields in large-scale synthesis?

Methodological Answer:

  • Process intensification : Use continuous flow reactors to improve mixing and heat transfer during cyclization .
  • Catalysis : Introduce Pd/C or zeolites to accelerate Schiff base formation (yield increase from 45% to 78%) .
  • Byproduct analysis : Monitor side products (e.g., dimerization) via LC-MS and adjust stoichiometry or solvent polarity .

Data Interpretation & Theoretical Frameworks

Q. How should researchers contextualize mechanistic data within existing theoretical frameworks?

Methodological Answer:

  • Link findings to enzyme inhibition models (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots.
  • Align with Hammett substituent constants (σ values) to rationalize electronic effects of substituents on reactivity .
  • Compare with molecular dynamics simulations to validate proposed binding modes .

Q. What statistical methods are appropriate for analyzing dose-response data?

Methodological Answer:

  • Fit dose-response curves using non-linear regression (e.g., GraphPad Prism) with Hill slopes.
  • Calculate IC₅₀/EC₅₀ values via four-parameter logistic models.
  • Validate significance with ANOVA (p < 0.05) and post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.